2-(4-bromophenyl)-N-(3-chlorophenyl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H11BrClNO and its molecular weight is 324.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.97125 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Pesticide Use
2-(4-bromophenyl)-N-(3-chlorophenyl)acetamide and its derivatives have been explored for their potential as pesticides. For example, similar compounds like N-aryl-2,4-dichlorophenoxyacetamide derivatives have been characterized through X-ray powder diffraction, indicating their potential application in pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Nonlinear Optical Properties
These compounds have also been studied for their nonlinear optical properties, which are essential in photonics. A study on organic crystals including similar acetamide structures demonstrated their suitability for photonic applications like optical switches and modulators due to their favorable (hyper)polarizabilities (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).
Crystal Structure Analysis
The analysis of crystal structures of these compounds provides insights into their molecular interactions. Studies involving compounds like N-(2-chlorophenyl) acetamide have revealed interesting hydrogen bond interactions and three-dimensional architectures, which could be relevant for designing materials with specific properties (Hazra, Ghosh, Chatterjee, Ghosh, Mukherjee, & Mukherjee, 2014).
Therapeutic Potential
While avoiding details on drug use and dosage, it's worth noting that structurally similar compounds have been synthesized and evaluated for various therapeutic activities. For instance, certain acetamide derivatives have shown potential antibacterial activity against various bacteria (Desai, Shah, Bhavsar, & Saxena, 2008). Additionally, other derivatives have been investigated for anticancer, anti-inflammatory, and analgesic properties (Rani, Pal, Hegde, & Hashim, 2014).
Suzuki–Miyaura Cross-Coupling
Acetanilide derivatives, closely related to this compound, have been used as catalysts in Suzuki–Miyaura cross-coupling reactions. This is significant for organic synthesis, indicating their utility in facilitating bond formation between different organic compounds (Dewan, Buragohain, Mondal, Sarmah, Borah, & Bora, 2014).
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(3-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-6-4-10(5-7-11)8-14(18)17-13-3-1-2-12(16)9-13/h1-7,9H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKSGJQQMORPTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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